Furan, 3-(4,8,12-trimethyltridecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 3-(4,8,12-trimethyltridecyl)-: is an organic compound with the molecular formula C20H36O . It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This specific derivative is characterized by a long alkyl chain with three methyl groups attached at positions 4, 8, and 12.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,8,12-trimethyltridecyl)furan can be achieved through two general routes:
Preparation of 3-furoic acid: This involves improved procedures for the preparation of 3-furoic acid, which is then used as a precursor for further reactions.
Thermal cyclization and dehydration of 1,2,3,4-tetraols: This method involves the thermal cyclization and dehydration of tetraols to form the furan ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Furan derivatives can undergo oxidation reactions, typically forming furanones or other oxygenated products.
Reduction: Reduction of furan derivatives can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
Chemistry
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
Industry
Mechanism of Action
The mechanism of action of 3-(4,8,12-trimethyltridecyl)furan is not well-documented. like other furan derivatives, it may interact with biological molecules through various pathways, including:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA: Potentially causing mutations or modulating gene expression.
Modulating cellular pathways: Affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Furan: The parent compound with a simpler structure.
2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.
Tetrahydrofuran: A fully saturated derivative of furan.
Uniqueness
- The presence of a long alkyl chain with three methyl groups makes 3-(4,8,12-trimethyltridecyl)furan unique compared to other furan derivatives. This structural feature may impart distinct physical and chemical properties, as well as unique biological activities .
Properties
CAS No. |
42933-00-6 |
---|---|
Molecular Formula |
C20H36O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
3-[(4R,8R)-4,8,12-trimethyltridecyl]furan |
InChI |
InChI=1S/C20H36O/c1-17(2)8-5-9-18(3)10-6-11-19(4)12-7-13-20-14-15-21-16-20/h14-19H,5-13H2,1-4H3/t18-,19-/m1/s1 |
InChI Key |
CHZUUUHGNBICAM-RTBURBONSA-N |
Isomeric SMILES |
C[C@@H](CCCC1=COC=C1)CCC[C@H](C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.